molecular formula C15H22O2 B15179676 3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione CAS No. 85392-43-4

3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione

Cat. No.: B15179676
CAS No.: 85392-43-4
M. Wt: 234.33 g/mol
InChI Key: OKUGEEUWTIUDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione is an organic compound with a complex structure that includes a cyclopentene ring substituted with three methyl groups and a pentane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione typically involves the aldol condensation of α-campholenaldehyde with 2-butanone . This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amines, thiols derivatives

Scientific Research Applications

3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist of olfactory receptors, such as OR2AT4, which are G-protein-coupled receptors expressed in various tissues . This interaction can lead to downstream signaling events that modulate cellular functions, such as apoptosis and growth factor production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Biological Activity

3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione, also known by its CAS number 85392-43-4, is an organic compound notable for its complex structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetail
CAS No. 85392-43-4
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name This compound
InChI Key OKUGEEUWTIUDSY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that this compound may act as an agonist for olfactory receptors like OR2AT4, which are G-protein-coupled receptors involved in various signaling pathways.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, a related coumarin derivative demonstrated strong inhibitory effects against various cancer cell lines including breast carcinoma (MCF7) and hepatocellular carcinoma (HepG2). The molecular docking studies showed that these compounds interact effectively with cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle .

Anti-inflammatory and Antioxidant Properties

Research has also explored the anti-inflammatory and antioxidant activities of this compound. Compounds with similar structural features have shown promising results in reducing inflammation markers and oxidative stress in cellular models. These effects are particularly relevant for developing therapeutic agents for chronic inflammatory diseases.

Study on Anticancer Activity

In a study published in PubMed, a newly synthesized derivative of a related compound was tested against various cancer cell lines. The results indicated that the compound had a stronger effect on both healthy and cancerous cells compared to controls. The most significant effects were observed in the MCF7 breast cancer cell line, highlighting the potential of such compounds in cancer therapy .

Study on Antioxidant Effects

Another investigation focused on the antioxidant properties of structurally similar compounds. The study employed various assays to measure radical scavenging activity and found that these compounds significantly reduced oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage associated with aging and degenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation , where the cyclopentenyl aldehyde reacts with pentane-2,4-dione in the presence of a base catalyst (e.g., piperidine or ammonium acetate). Reaction optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance enolate formation and stabilize intermediates.
  • Temperature control : Mild heating (60–80°C) avoids decomposition of the cyclopentenyl moiety while promoting condensation.
  • Catalyst loading : Sub-stoichiometric base (5–10 mol%) minimizes side reactions like over-alkylation.
    For derivatives, electrophilic cyclization (e.g., iodobenzyl substitution) can introduce functional groups, as demonstrated for similar pentane-2,4-dione analogs . Yield optimization (≥90%) is achievable via iterative pH adjustments and in situ monitoring by TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Enolic proton : A broad singlet at δ 15–16 ppm (¹H NMR) confirms the diketone’s enol tautomer.
    • Cyclopentenyl protons : Multiplet signals at δ 5.0–5.5 ppm (¹H NMR) and sp² carbons at δ 120–140 ppm (¹³C NMR) indicate the unsaturated cyclopentene ring.
    • Methyl groups : Sharp singlets at δ 1.0–2.0 ppm (¹H NMR) for trimethyl substituents on the cyclopentene.
  • IR Spectroscopy : Strong carbonyl stretches at 1700–1750 cm⁻¹ (C=O) and C=C stretches at 1600–1650 cm⁻¹.
  • UV-Vis : Conjugation between the diketone and cyclopentenyl groups results in λmax ~250–300 nm (π→π* transitions) .

Q. How does the diketone moiety influence the compound’s acidity and enolate formation, and what implications does this have for subsequent reactivity?

Methodological Answer: The diketone’s α-protons are highly acidic (pKa ~9–11) due to resonance stabilization of the enolate. This allows enolate formation under mild basic conditions (e.g., NaHCO₃ or K₂CO₃). Key implications:

  • Nucleophilic reactivity : The enolate participates in alkylation, acylation, or Michael additions, enabling functionalization at the central carbon.
  • Coordination chemistry : The enolate can act as a bidentate ligand for transition metals (e.g., Mo, Fe), forming stable complexes .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock) predict the interaction of this compound with biological targets, and what validation methods are recommended?

Methodological Answer:

  • Receptor preparation : Use tools like AutoDockTools to add hydrogens, assign charges (e.g., Gasteiger-Marsili), and define flexible binding pockets.
  • Docking parameters : Employ Lamarckian genetic algorithms with 100 runs to sample conformational space. Grid maps (60×60×60 Å) centered on the active site ensure comprehensive ligand placement.
  • Validation : Compare docking poses with crystallographic data (if available) or validate via molecular dynamics simulations (e.g., GROMACS) to assess binding stability. For enzyme targets, validate inhibition experimentally using IC₅₀ assays .

Q. What strategies are effective in synthesizing metal complexes using this compound as a ligand, and how do structural modifications impact coordination behavior?

Methodological Answer:

  • Synthesis : React the diketone with metal precursors (e.g., MoO₂(acac)₂) in anhydrous THF under nitrogen. The enolate binds via the oxygen atoms, forming octahedral or square-planar geometries.
  • Structural modifications :
    • Electron-withdrawing groups (e.g., halides) increase Lewis acidity, enhancing metal-ligand bond strength.
    • Bulky substituents on the cyclopentene ring sterically hinder coordination, altering complex stability .
  • Characterization : Use cyclic voltammetry to study redox behavior and X-ray crystallography to confirm geometry.

Q. What challenges arise in determining the crystal structure of this compound, and how can advanced refinement tools like SHELXL improve accuracy?

Methodological Answer:

  • Challenges :
    • Disorder in the cyclopentene ring : Common due to rotational flexibility.
    • Enol-keto tautomerism : Creates mixed occupancy in the crystal lattice.
  • Solutions :
    • Data collection : Use low-temperature (100 K) synchrotron radiation to reduce thermal motion.
    • Refinement : Apply SHELXL ’s restraints for disordered regions and anisotropic displacement parameters. Hydrogen bonding patterns (e.g., C=O∙∙∙H-O) can be analyzed via graph set analysis to validate packing motifs .

Properties

CAS No.

85392-43-4

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione

InChI

InChI=1S/C15H22O2/c1-10-6-7-13(15(10,4)5)8-9-14(11(2)16)12(3)17/h6,9,13H,7-8H2,1-5H3

InChI Key

OKUGEEUWTIUDSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CC=C(C(=O)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.